N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 888464-21-9
VCID: VC4361969
InChI: InChI=1S/C18H15ClN2O4/c1-24-10-15(22)21-16-13-7-2-3-8-14(13)25-17(16)18(23)20-12-6-4-5-11(19)9-12/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
SMILES: COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C18H15ClN2O4
Molecular Weight: 358.78

N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

CAS No.: 888464-21-9

Cat. No.: VC4361969

Molecular Formula: C18H15ClN2O4

Molecular Weight: 358.78

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide - 888464-21-9

Specification

CAS No. 888464-21-9
Molecular Formula C18H15ClN2O4
Molecular Weight 358.78
IUPAC Name N-(3-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C18H15ClN2O4/c1-24-10-15(22)21-16-13-7-2-3-8-14(13)25-17(16)18(23)20-12-6-4-5-11(19)9-12/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key GCKZWBWJHGZOGF-UHFFFAOYSA-N
SMILES COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name is N-(3-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide, with a molecular formula of C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol. Its structure features:

  • A benzofuran core (fused benzene and furan rings).

  • A 3-chlorophenyl group attached to the carboxamide moiety.

  • A 2-methoxyacetamido substituent at the C3 position of the benzofuran scaffold.

The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and biological interactions.

Spectroscopic and Computational Data

  • InChI Key: GCKZWBWJHGZOGF-UHFFFAOYSA-N.

  • Canonical SMILES: COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl.

  • X-ray crystallography: While experimental data is limited, computational models predict a planar benzofuran core with dihedral angles of 15–25° between the chlorophenyl and methoxyacetamido groups .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions (Figure 1):

  • Benzofuran Core Formation: Cyclization of phenol derivatives (e.g., 2-hydroxyacetophenone) using acid catalysts or transition metals .

  • C3 Functionalization: Pd-catalyzed C–H arylation to introduce the methoxyacetamido group, leveraging 8-aminoquinoline as a directing group for regioselectivity .

  • Chlorophenyl Incorporation: Nucleophilic acyl substitution or Ullmann coupling to attach the 3-chlorophenyl moiety.

Optimized Conditions:

  • Catalysts: Pd(OAc)₂ (5–10 mol%) for C–H activation .

  • Solvents: DMF or toluene at 80–100°C.

  • Yield: 60–85% after purification via column chromatography .

Industrial Scalability

Industrial production emphasizes:

  • Cost-Effective Catalysts: Recyclable Pd nanoparticles supported on carbon .

  • Continuous Flow Systems: To enhance reaction efficiency and reduce waste.

  • Purification: Recrystallization from ethanol/water mixtures (purity >98%).

Physicochemical Properties

PropertyValueMethod/Source
Melting Point210–215°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO: 25 mg/mL; H₂O: <0.1 mg/mLShake-flask method
LogP (Partition Coefficient)3.2 ± 0.3Computational (PubChem)
StabilityStable at RT; hydrolyzes in acidic/basic conditionsAccelerated stability testing

The compound’s low aqueous solubility limits bioavailability, necessitating formulation strategies like nanoemulsions or prodrug derivatives .

Biological Activity and Mechanisms

Neuroprotective Effects

In primary rat cortical neuronal cells, structural analogs (e.g., 7-methoxy-N-phenyl derivatives) demonstrated 50–70% protection against NMDA-induced excitotoxicity at 100 μM, comparable to memantine . While direct data for this compound is limited, its methoxyacetamido group may enhance blood-brain barrier permeability, suggesting potential for CNS applications .

Immunomodulatory Activity

Benzofuran-2-carboxamides inhibit CCL20/CCR6-axis-mediated chemotaxis, a pathway linked to inflammatory bowel disease and colon cancer . In vitro, derivatives reduced PBMC migration by 40–60% at 10 μM, with IC₅₀ values of 2–5 μM .

Applications in Medicinal Chemistry

Drug Development

  • Lead Compound: Structural analogs are in preclinical trials for Alzheimer’s disease and colitis .

  • SAR Insights:

    • Chlorophenyl Group: Enhances target binding affinity (e.g., kinase inhibition).

    • Methoxyacetamido Chain: Improves solubility and metabolic stability .

Material Science

Benzofuran derivatives are explored as:

  • Fluorescent Probes: Due to aromatic π-systems .

  • Polymer Additives: To enhance thermal stability in resins.

Comparison with Structural Analogs

CompoundKey ModificationBioactivity (IC₅₀)
N-(3,4-Difluorophenyl) analog3,4-Difluoro substitutionAntifungal: 5 μM
3-Methyl-N-phenyl derivative Methyl at C3Anticancer: 15 μM
7-Methoxy-N-phenyl analog Methoxy at C7Neuroprotective: 30 μM

The 3-chlorophenyl variant exhibits superior electrophilic reactivity due to chlorine’s inductive effects, enhancing interactions with cysteine-rich protein targets.

Future Directions

  • Mechanistic Studies: Elucidate targets via CRISPR-Cas9 screens or molecular docking.

  • Formulation Optimization: Develop lipid-based nanoparticles to enhance bioavailability.

  • Clinical Translation: Phase I trials for inflammatory diseases, pending toxicity profiling.

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